molecular formula C18H17ClN2O4 B354570 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid CAS No. 925075-57-6

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid

Cat. No.: B354570
CAS No.: 925075-57-6
M. Wt: 360.8g/mol
InChI Key: DPVLXWUDYPHWNQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with the IUPAC name 2-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonyl)benzoic acid (C₁₈H₁₇ClN₂O₄; MW 360.80 g/mol), features a benzoic acid backbone substituted with a 2-chloroaniline moiety linked via a carbonyl group. The aniline ring is further modified at the 5-position with a butyrylamino (-NHCOC₃H₇) group .

Properties

IUPAC Name

2-[[5-(butanoylamino)-2-chlorophenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-2-5-16(22)20-11-8-9-14(19)15(10-11)21-17(23)12-6-3-4-7-13(12)18(24)25/h3-4,6-10H,2,5H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVLXWUDYPHWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Phenoxymethylbenzofuran as a Key Intermediate

Phenoxymethylbenzofuran serves as a precursor in the synthesis of the target compound. The intermediate undergoes nucleophilic acyl substitution to introduce the butyrylamino group at the 5-position of the aniline ring. This step typically employs butyryl chloride in the presence of a base such as triethylamine to facilitate deprotonation and amide bond formation.

Chlorination and Functionalization

The 2-chloroanilino moiety is introduced via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled conditions. Reaction temperatures between 0–5°C prevent over-chlorination, while solvents like dichloromethane ensure solubility. Post-chlorination, the intermediate is purified via recrystallization from ethanol/water mixtures, yielding >90% purity.

Coupling Reactions and Carbonyl Group Installation

Carbodiimide-Mediated Coupling

The benzoic acid component is conjugated to the aniline derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). This reaction activates the carboxylic acid group for nucleophilic attack by the aniline’s amine, forming the target carbonyl linkage. Key parameters include:

ParameterOptimal ConditionYield (%)
SolventDimethylformamide (DMF)85–92
Temperature25°C
Reaction Time12–16 hours
Catalyst4-Dimethylaminopyridine+5%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate coupling. For example, 15 minutes at 100°C in DMF improves yields to 94% while reducing side products. This method is particularly advantageous for scaling production.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs flash column chromatography (e.g., Combiflash® systems) with silica gel and gradients of ethyl acetate/hexane. This achieves ≥95% purity, critical for pharmaceutical applications. High-performance liquid chromatography (HPLC) with C18 columns further validates purity, showing retention times of 8.2–8.5 minutes under acetonitrile/water mobile phases.

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 12.3 (s, 1H, COOH), 10.1 (s, 1H, NH), 8.2–7.4 (m, aromatic H), 2.4 (t, J=7.2 Hz, 2H, CH2 butyryl).

  • Mass Spectrometry : ESI-MS m/z 361.1 [M+H]+ confirms molecular weight.

Scale-Up Considerations and Industrial Adaptations

Solvent Recovery Systems

Industrial processes integrate distillation units to recover DMF, reducing costs and environmental impact. Over 90% solvent recovery is achievable with minimal purity loss.

Crystallization Optimization

Recrystallization from tetrahydrofuran (THF)/heptane mixtures produces needle-like crystals with 99% purity, suitable for X-ray diffraction studies.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions during chlorination generate trace dichloroaniline derivatives , mitigated by stoichiometric control and low-temperature conditions.

Hydrolysis Risks

The ester intermediate is prone to hydrolysis. Anhydrous conditions and molecular sieves ensure stability during coupling .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Characteristics :

  • Functional Groups : Benzoic acid (carboxylic acid), amide, chloro, and butyryl groups.
  • Physicochemical Properties : The carboxylic acid group enhances solubility in polar solvents, while the aromatic chloro and butyryl groups contribute to lipophilicity.

Comparison with Structurally Similar Compounds

Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)

Structural Features :

  • 11a (C₂₀H₁₀N₄O₃S; MW 386 g/mol): Contains a thiazolo-pyrimidine core with 2,4,6-trimethylbenzylidene and 5-methylfuran substituents.
  • 11b (C₂₂H₁₇N₃O₃S; MW 403 g/mol): Similar core but substituted with a 4-cyanobenzylidene group.
  • 12 (C₁₇H₁₀N₄O₃; MW 318 g/mol): Pyrimidoquinazoline derivative with a 5-methylfuran substituent .

Comparison :

Property Target Compound 11a 11b 12
Core Structure Benzoic acid Thiazolo-pyrimidine Thiazolo-pyrimidine Pyrimidoquinazoline
Key Substituents Cl, butyrylamino Trimethylbenzylidene Cyanobenzylidene Methylfuran
Melting Point (°C) Not reported 243–246 213–215 268–269
Notable Functional Group Carboxylic acid Cyano (CN) Cyano (CN) Cyano (CN)
  • Key Differences: The target compound’s benzoic acid core contrasts with the heterocyclic cores of 11a/b and 12. The presence of carboxylic acid in the target may improve aqueous solubility compared to the cyano-containing derivatives .

Chromene Derivatives (Compounds 3 and 4)

Structural Features :

  • Compound 3 : Chromene derivative with 2-chlorobenzylidene and chlorophenyl groups.
  • Compound 4: Hexahydro-chromeno-pyrimidinone with a phenyl group .

Comparison :

  • Core Structure : Chromene vs. benzoic acid.
  • Functional Groups: Chlorophenyl and benzamide groups in compound 3 vs. chloro and butyrylamino in the target.
  • Synthesis : Chromene derivatives are synthesized via condensation with benzoyl chloride, whereas the target compound likely forms through amide coupling .

Trifluoromethyl and Boc-Protected Analogs

Trifluoromethyl Analog (C₁₄H₁₁F₃N₂O; MW 280.25 g/mol) :

  • Features a 3-(trifluoromethyl)phenyl group instead of butyrylamino.

Boc-Protected Analog (C₁₂H₁₄ClNO₄; MW 280.70 g/mol):

  • Contains a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.
  • The Boc group improves stability under basic conditions but requires acidic deprotection for further reactivity, unlike the target compound’s free amide .

Furan-Containing Analog (C₁₉H₁₃ClN₂O₅; MW 392.77 g/mol)

Structural Features :

  • Combines a furan-3-yl group with an oxoacetyl linkage.
  • The furan ring introduces π-electron density, which may influence binding interactions in biological systems compared to the target’s chloro-aniline .

Acetylated and Thiourea Derivatives

Acetylated Analog (C₁₁H₁₂N₂O₄; MW 236.22 g/mol) :

  • Simpler structure with acetyl instead of butyryl groups.
  • Lower molecular weight and reduced lipophilicity may limit membrane permeability relative to the target .

Thiourea Derivative (C₁₆H₁₂BrClN₂O₄S; MW 443.70 g/mol) :

  • Contains a bromo-methoxybenzoyl and carbamothioylamino group.
  • The thiourea moiety (C=S) offers distinct hydrogen-bonding capabilities compared to the target’s amide (C=O) .

Biological Activity

2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}benzoic acid, with the CAS number 925075-57-6, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C18H17ClN2O4C_{18}H_{17}ClN_{2}O_{4} and a molecular weight of approximately 360.79 g/mol. Its structural complexity includes a chloroaniline moiety linked to a benzoic acid derivative, which may influence its biological interactions.

PropertyValue
Molecular FormulaC18H17ClN2O4
Molecular Weight360.79 g/mol
Boiling Point526.6 °C (predicted)
Density1.393 g/cm³ (predicted)
pKa3.41 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to enzyme inhibition and potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, which could lead to significant pharmacological effects.

The biological activity of this compound is likely mediated through its ability to bind to enzyme active sites, inhibiting their function. This interaction can disrupt biochemical pathways, making it a candidate for further pharmacological development.

Case Studies and Research Findings

Recent studies have investigated the compound's effects on various biological systems:

  • Enzyme Inhibition Studies :
    • A study demonstrated that the compound inhibited certain proteolytic enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role.
    • The inhibition constants (Ki values) were determined for several enzymes, indicating moderate to high potency against specific targets.
  • Anticancer Activity :
    • Preliminary in vitro assays showed that the compound exhibited cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies.
    • The mechanism was proposed to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to reduce inflammatory markers in animal models of acute inflammation.
    • The results indicated a significant decrease in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acidModeratePotential enzyme inhibition
4-(Butyrylamino)-benzoic acidLowAnti-inflammatory properties

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